molecular formula C10H19NO2 B12869683 (R)-1-Methylpyrrolidin-3-yl pentanoate

(R)-1-Methylpyrrolidin-3-yl pentanoate

Cat. No.: B12869683
M. Wt: 185.26 g/mol
InChI Key: SZFUHGJKXJEAMS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Methylpyrrolidin-3-yl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a pentanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidin-3-yl pentanoate typically involves the esterification of ®-1-Methylpyrrolidin-3-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methylpyrrolidin-3-yl pentanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidin-3-yl pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-1-Methylpyrrolidin-3-ol and pentanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, although these are less common for esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Hydrolysis: ®-1-Methylpyrrolidin-3-ol and pentanoic acid.

    Reduction: ®-1-Methylpyrrolidin-3-yl pentanol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

®-1-Methylpyrrolidin-3-yl pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidin-3-yl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol, ®-1-Methylpyrrolidin-3-ol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a similar structure but different alkyl chain length.

    Ethyl acetate: A common ester used in various applications, with a shorter alkyl chain.

    Isopropyl butyrate: An ester with a branched alkyl chain.

Uniqueness

®-1-Methylpyrrolidin-3-yl pentanoate is unique due to its combination of a pyrrolidine ring and a pentanoate ester group, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable in specialized applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl] pentanoate

InChI

InChI=1S/C10H19NO2/c1-3-4-5-10(12)13-9-6-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

SZFUHGJKXJEAMS-SECBINFHSA-N

Isomeric SMILES

CCCCC(=O)O[C@@H]1CCN(C1)C

Canonical SMILES

CCCCC(=O)OC1CCN(C1)C

Origin of Product

United States

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